4-(2,2,3,3,3-Pentafluoropropoxy)aniline

Description

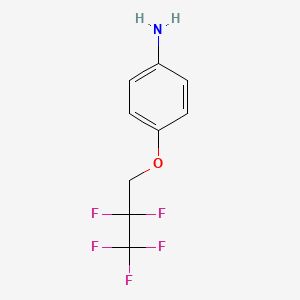

4-(2,2,3,3,3-Pentafluoropropoxy)aniline is a fluorinated aromatic amine characterized by a pentafluoropropoxy (–OCF₂CF₂CF₃) substituent attached to the para position of an aniline ring. This structure confers unique physicochemical properties, including high electronegativity, thermal stability, and resistance to metabolic degradation, making it valuable in agrochemical and pharmaceutical research.

Properties

Molecular Formula |

C9H8F5NO |

|---|---|

Molecular Weight |

241.16 g/mol |

IUPAC Name |

4-(2,2,3,3,3-pentafluoropropoxy)aniline |

InChI |

InChI=1S/C9H8F5NO/c10-8(11,9(12,13)14)5-16-7-3-1-6(15)2-4-7/h1-4H,5,15H2 |

InChI Key |

HHOXHHOUCGUCBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

- Antimicrobial Activity : Studies have shown that derivatives of aniline compounds can exhibit antimicrobial properties. The incorporation of pentafluoropropoxy groups may enhance these effects due to improved lipophilicity and permeability through biological membranes .

- Drug Development : The unique electronic properties imparted by fluorine atoms can influence the pharmacokinetics of drug candidates. Research indicates that fluorinated anilines can be pivotal in developing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Material Science Applications

In material science, 4-(2,2,3,3,3-Pentafluoropropoxy)aniline serves as a valuable building block for synthesizing advanced materials.

- Polymer Chemistry : The compound can be utilized to create fluorinated polymers with desirable properties such as thermal stability and chemical resistance. These polymers are applicable in coatings, adhesives, and electronic materials where durability is crucial .

- Surface Modification : Its application in surface modification techniques enhances the hydrophobicity and oleophobicity of surfaces. This is particularly useful in creating non-stick coatings and protective layers for various substrates .

Agrochemical Applications

The agrochemical industry also benefits from the use of this compound.

- Pesticide Development : Fluorinated anilines have been explored as intermediates for synthesizing herbicides and fungicides. The presence of the pentafluoropropoxy group can improve the efficacy and selectivity of these agrochemicals .

- Crop Protection : Research indicates that compounds with fluorinated functionalities can enhance the performance of crop protection agents by increasing their stability and reducing volatility .

Case Study 1: Synthesis of Fluorinated Antimicrobials

A study focused on synthesizing a series of antimicrobial agents based on this compound demonstrated its effectiveness against various bacterial strains. The study highlighted:

- Methodology : The compound was synthesized via nucleophilic substitution reactions with various halogenated derivatives.

- Results : The synthesized compounds showed significant antibacterial activity with minimal cytotoxicity to human cells.

- : This case underscores the potential of fluorinated anilines in developing new antimicrobial therapies.

Case Study 2: Development of Fluorinated Polymers

In another research project, this compound was used to synthesize a series of fluorinated polyurethanes.

- Methodology : The polymerization process involved reacting the aniline derivative with isocyanates under controlled conditions.

- Results : The resulting polymers exhibited superior water repellency and thermal stability compared to traditional polyurethanes.

- : This study illustrates the utility of this compound in enhancing material performance for industrial applications.

Comparison with Similar Compounds

4-Chloro-3-(2,2,3,3,3-Pentafluoropropoxymethyl)aniline (Compound 12)

4-(1,1,1,2,3,3,3-Heptafluoro-2-propanyl)-2-(trifluoromethyl)aniline

- Structure : Features a heptafluoropropanyl (–CF(CF₃)₂) group and a trifluoromethyl (–CF₃) substituent.

- Properties : Higher molecular weight (329.137 g/mol) and lipophilicity due to additional fluorine atoms. The trifluoromethyl group further stabilizes the aromatic ring against oxidation.

- Key Difference : Increased steric hindrance and hydrophobicity compared to the pentafluoropropoxy analog, likely reducing solubility in polar solvents .

Perfluoroalkylated Aniline Derivatives (e.g., 4-Heptafluoroisopropyl-N-(2-hydroxyethyl)-aniline)

- Structure : Contains a heptafluoroisopropyl group and a hydroxyethyl (–CH₂CH₂OH) side chain.

- Properties : The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing water solubility. The heptafluoroisopropyl group provides superior thermal stability but lower chemical reactivity due to stronger C–F bonds.

- Application : Used in industrial processes for coatings and surfactants, leveraging fluorinated groups for durability .

1,1,1,2,2,3,3-Heptafluoro-3-(2,2,3,3,3-Pentafluoropropoxy)propane

- Structure : A fully fluorinated propane derivative with a pentafluoropropoxy side chain.

- Properties: Exhibits a vaporization enthalpy of 34.8 kJ/mol at 303 K, indicative of high thermal stability.

3-[3-(Trimethoxysilyl)propoxy]aniline

- Structure : Substituted with a trimethoxysilyl (–Si(OCH₃)₃) group instead of fluorinated chains.

- Properties : Higher boiling point (344.1°C) and refractive index (1.499) due to the bulky silyl group. The silicon-oxygen bonds enhance thermal stability but reduce chemical inertness compared to fluorinated analogs.

- Safety : Classified with risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion), contrasting with fluorinated anilines, which may exhibit different toxicity profiles .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Fluorination Impact : Fluorinated groups (e.g., –OCF₂CF₂CF₃) enhance stability and bioactivity but reduce solubility. Chlorinated analogs (e.g., compound 12) show higher reactivity, useful in pesticide synthesis .

- Thermal Behavior : Perfluorinated compounds like 1,1,1,2,2,3,3-heptafluoro-3-(pentafluoropropoxy)propane exhibit high vaporization enthalpies, suggesting similar trends for fluorinated anilines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,2,3,3,3-Pentafluoropropoxy)aniline, and how can purity be maximized?

- Methodology :

- Fluorination : Use nucleophilic aromatic substitution (SNAr) with 2,2,3,3,3-pentafluoropropanol under basic conditions (e.g., K₂CO₃/DMF) to introduce the pentafluoropropoxy group onto 4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹⁹F NMR to confirm fluorination patterns (δ = -75 to -85 ppm for CF₃ groups; -120 to -130 ppm for CF₂) and ¹H NMR to verify the aniline proton (δ = 5.5–6.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular ion [M-H]⁻ at m/z 314.02 (theoretical) .

- FT-IR : Identify C-F stretches (1100–1250 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can trace levels of this compound be detected in environmental matrices?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges for water samples or accelerated solvent extraction (ASE) for soil/sediment .

- Instrumentation : LC-MS/MS with a zwitterionic HILIC column (e.g., ZIC-cHILIC) and MRM transitions (e.g., m/z 314 → 168 for quantification). Achieve detection limits of 0.1 ng/L in water .

Q. What are the abiotic degradation pathways of this compound under environmental conditions?

- Methodology :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS. The pentafluoropropoxy group is resistant to hydrolysis, but the aniline moiety may oxidize to nitro derivatives under UV light .

- Photolysis : Use a solar simulator (λ > 290 nm) to assess photodegradation products, such as 4-nitrophenyl derivatives .

Q. How does the fluorinated side chain influence the compound’s bioactivity in pesticidal applications?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare bioactivity of this compound derivatives with non-fluorinated analogs in pest inhibition assays (e.g., aphid mortality). The electron-withdrawing CF₃ groups enhance binding to acetylcholinesterase via hydrophobic interactions .

- Metabolomics : Use LC-HRMS to identify metabolites in pest models, such as glutathione conjugates formed via oxidative deamination .

Q. What regulatory challenges arise from its potential persistence and toxicity?

- Methodology :

- Persistence Studies : Conduct OECD 307 tests to measure half-life in soil. Fluorinated ethers like this compound may exceed 180 days, warranting SVHC classification under REACH .

- Toxicity Screening : Use in vitro assays (e.g., zebrafish embryo toxicity) to assess EC₅₀ values. The aniline group may induce methemoglobinemia at >10 mg/L .

Key Research Gaps

- Environmental Fate : Limited data on bioaccumulation in aquatic organisms (e.g., BCF values).

- Advanced Degradation : Mechanistic studies on microbial defluorination pathways are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.